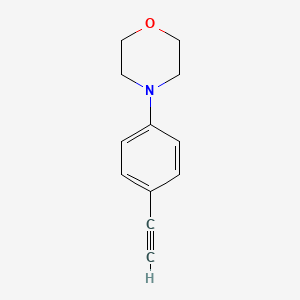

4-(4-Ethynylphenyl)morpholine

描述

Overview of Morpholine (B109124) as a Core Heterocycle in Chemical Biology and Materials Science

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a prominent structural motif in various scientific fields. wikipedia.org Its unique physicochemical properties, including its polarity and basicity, make it a valuable building block. biosynce.com The morpholine ring is structurally simple, yet its presence in a molecule can significantly influence properties like solubility, metabolic stability, and biological activity. biosynce.comnih.gov

In the realm of drug discovery and medicinal chemistry, morpholine is considered a "privileged scaffold." nih.govnih.gov This designation stems from its frequent appearance in a wide array of approved drugs and bioactive molecules. nih.govsci-hub.se The incorporation of a morpholine ring can improve a drug candidate's pharmacokinetic profile, enhancing properties like water solubility, which is crucial for bodily absorption. biosynce.comnih.gov The nitrogen atom in the morpholine ring is basic, allowing it to form salts and interact with biological targets, while the oxygen atom can participate in hydrogen bonding. biosynce.com

The versatility of the morpholine moiety allows chemists to fine-tune the biological activity of a molecule, potentially leading to increased potency and selectivity. biosynce.com Its integration into molecular structures has led to the development of important therapeutics across various disease areas, including cancer, infectious diseases, and cardiovascular disorders. biosynce.comsci-hub.se Notable examples of pharmaceuticals containing the morpholine structure include the antibiotic Linezolid, the anticancer agent Gefitinib, and the analgesic Dextromoramide. wikipedia.orgbiosynce.comtaylorandfrancis.com The widespread use and success of morpholine-containing drugs underscore its importance in the development of new therapeutic agents. sci-hub.se

Beyond its role in medicine, morpholine and its derivatives have found numerous applications in materials science. biosynce.com One of its primary industrial uses is as a corrosion inhibitor, particularly in steam boiler and water treatment systems. wikipedia.orgnih.govatamankimya.comsilverfernchemical.com Due to its volatility being similar to water, it can be distributed evenly in both water and steam phases, providing comprehensive protection against corrosion by neutralizing acidic components like carbon dioxide. wikipedia.orgnih.gov

Morpholine is also a key intermediate in the production of rubber vulcanization accelerators, which improve the strength and durability of rubber products. atamankimya.comsilverfernchemical.comeschemy.com Furthermore, it serves as a solvent in chemical reactions and is used in the formulation of waxes, polishes, and protective coatings for fruits. nih.govatamankimya.com Its derivatives are also utilized in the manufacturing of optical brighteners, which are chemical compounds that absorb light in the ultraviolet and violet region and re-emit it in the blue region, making materials appear whiter. nih.govatamankimya.come3s-conferences.org

Contextualization of the Ethynylphenyl Moiety in Organic Synthesis and Functional Materials

The ethynylphenyl group is an aromatic system containing a terminal alkyne (a carbon-carbon triple bond). This functional group is of great interest in organic synthesis and materials science due to its reactivity and structural properties. The terminal alkyne provides a highly versatile handle for a variety of chemical transformations, most notably in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition. This reaction's efficiency and specificity allow for the straightforward construction of complex molecules from smaller building blocks. chemscene.com

The rigid, linear structure of the ethynyl (B1212043) group, combined with the planar phenyl ring, imparts specific conformational characteristics to molecules. The aromatic nature of the phenyl group influences the electronic properties of the compound, which can be tuned by the addition of other substituents. cymitquimica.com These features make the ethynylphenyl moiety a valuable component in the design of functional materials, including coordination polymers and other supramolecular structures. researchgate.net Its incorporation can affect photophysical properties like light absorption and emission, making such materials suitable for applications in electronics and photonics. researchgate.net

Hypothesis and Research Objectives for Investigating 4-(4-Ethynylphenyl)morpholine

The investigation into this compound is predicated on a central hypothesis: that the combination of the pharmacologically advantageous morpholine ring and the synthetically versatile ethynylphenyl group will yield a valuable and highly functional molecular building block. This new compound is expected to serve as a bridge between medicinal chemistry and materials science, offering a platform for the development of novel therapeutic agents and advanced materials.

The primary research objectives for the study of this compound are as follows:

Synthesis and Characterization: To develop an efficient and scalable synthesis of this compound and to fully characterize its chemical and physical properties.

Exploration of Reactivity: To investigate the reactivity of the terminal alkyne in various chemical transformations, particularly in cycloaddition reactions, to create a diverse library of more complex derivative compounds.

Evaluation in Medicinal Chemistry: To utilize this compound as a scaffold for the synthesis of new molecules with potential biological activity, leveraging the known benefits of the morpholine group.

Application in Materials Science: To explore the use of this compound in the construction of novel polymers and functional materials, taking advantage of the structural and electronic properties of the ethynylphenyl moiety.

Detailed Research Findings

While comprehensive research dedicated solely to this compound is emerging, its fundamental properties have been documented by chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 41876-72-6 | cymitquimica.comsigmaaldrich.comchemicalbridge.co.uk |

| Molecular Formula | C₁₂H₁₃NO | cymitquimica.com |

| Molecular Weight | 187.24 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | cymitquimica.comsigmaaldrich.com |

| Purity | ≥95% | cymitquimica.comsigmaaldrich.com |

| InChI Key | GCDSLECRPQHOJR-UHFFFAOYSA-N | sigmaaldrich.comchemicalbridge.co.uk |

| Storage | Sealed in dry, 2-8°C | sigmaaldrich.comchemicalbridge.co.uk |

The synthesis of related structures, such as 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines and 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, has been reported, demonstrating the utility of the morpholinophenyl scaffold in creating diverse heterocyclic systems with potential antimicrobial activities. tandfonline.comtandfonline.com These studies often involve multi-step syntheses where the morpholine-containing aromatic ring is a key starting material. tandfonline.com For instance, the synthesis of (E)-1-(4-morpholinophenyl)-3-phenyl-prop-2-en-1-one serves as a precursor for more complex thiazine (B8601807) derivatives. tandfonline.com Similarly, research into other complex morpholine derivatives, such as those combined with pyrazoline or thiazole (B1198619) scaffolds, highlights the ongoing effort to explore the chemical space around this versatile heterocycle for applications in medicinal chemistry. mdpi.comrsc.org

Structure

3D Structure

属性

IUPAC Name |

4-(4-ethynylphenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDSLECRPQHOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41876-72-6 | |

| Record name | 4-(4-ethynylphenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-(4-Ethynylphenyl)morpholine

The construction of this compound relies on robust and efficient chemical reactions that form the core structure. Key strategies involve the formation of the C-N bond between the phenyl ring and the morpholine (B109124) moiety, and the introduction of the terminal alkyne.

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable methods for the synthesis of arylamines. nih.govacs.org These reactions provide a powerful tool for forging the bond between the morpholine nitrogen and an aryl halide or pseudohalide. The general applicability of this method allows for the coupling of a wide range of substrates under relatively mild conditions. mit.edu

The synthesis of the N-aryl morpholine scaffold typically involves the reaction of morpholine with a 1-halo-4-ethynylbenzene. Alternatively, a precursor such as 4-(4-bromophenyl)morpholine (B1279557) can be synthesized first, followed by the introduction of the ethynyl (B1212043) group. The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Biaryl phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle, which includes oxidative addition, amine coordination and deprotonation, and reductive elimination. mit.edu

Table 1: Conditions for Palladium-Catalyzed N-Arylation of Morpholine

| Aryl Halide | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd2(dba)3 | XPhos | NaOtBu | Toluene | High |

| 4-Chlorotoluene | Pd(OAc)2 | SPhos | K3PO4 | Dioxane | Moderate to High |

| 1-Bromo-4-iodobenzene | PdCl2(dppf) | dppf | Cs2CO3 | DMF | High |

This table presents representative conditions for the Buchwald-Hartwig amination to form N-aryl morpholine linkages, illustrating the variety of components that can be optimized for the reaction.

The introduction of the terminal alkyne is a crucial step in the synthesis of this compound. The Sonogashira coupling is the most prominent method for this transformation. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov

In a common synthetic route, a precursor like 4-(4-iodophenyl)morpholine (B1306202) or 4-(4-bromophenyl)morpholine is reacted with a protected alkyne, such as trimethylsilylacetylene. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The silyl (B83357) protecting group is then removed under mild conditions (e.g., using a fluoride (B91410) source or a base like potassium carbonate in methanol) to yield the terminal alkyne. This two-step process avoids potential side reactions associated with the unprotected terminal alkyne, such as self-coupling (Glaser coupling). nih.gov

Key steps in Sonogashira Coupling for Ethynyl Group Introduction:

Coupling: Reaction of 4-(4-halophenyl)morpholine with (trimethylsilyl)acetylene.

Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

Co-catalyst: CuI

Base: A mild amine base like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA).

Deprotection: Removal of the trimethylsilyl (B98337) (TMS) group.

Reagent: K₂CO₃ in methanol (B129727) or tetrabutylammonium (B224687) fluoride (TBAF) in THF.

The synthesis of this compound can be designed as either a multi-step sequence or a more streamlined one-pot process.

Multi-Step Synthesis: This approach involves the isolation and purification of intermediates. Two common sequences are:

Route A: Buchwald-Hartwig amination of a dihalobenzene (e.g., 1-bromo-4-iodobenzene) with morpholine to selectively form 4-(4-bromophenyl)morpholine, followed by a Sonogashira coupling to introduce the ethynyl group.

One-Pot Synthesis: These procedures enhance efficiency by avoiding the isolation of intermediates, thereby saving time and resources. A hypothetical one-pot synthesis could involve a sequential addition of reagents. For example, a palladium catalyst could first mediate the C-N coupling between an amine and an aryl halide, followed by the introduction of the alkyne source and a switch in reaction conditions to facilitate the C-C coupling in the same reaction vessel. organic-chemistry.org The development of such tandem reactions requires careful optimization of catalysts and conditions to ensure compatibility between the different reaction steps. nih.govmdpi.com

Derivatization Strategies of this compound

The terminal ethynyl group and the phenyl ring of this compound are prime sites for chemical modification, allowing for the synthesis of a diverse range of derivatives for various applications.

The terminal alkyne is a versatile functional group that can participate in numerous reactions.

Conjugation: The ethynyl group is an excellent handle for extending conjugation through further Sonogashira couplings. Reacting this compound with various aryl halides can generate larger, conjugated systems. These extended π-systems are of interest in materials science for their electronic and optical properties.

Polymerization: Monosubstituted acetylenes like this compound can undergo polymerization to form conjugated polymers. Transition metal catalysts, such as those based on rhodium or molybdenum, can initiate the polymerization of the acetylene (B1199291) moiety to yield polyacetylene derivatives. researchgate.net The resulting polymers, featuring a conjugated backbone with pendant morpholinophenyl groups, have potential applications in organic electronics.

Click Chemistry: The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction with an organic azide (B81097) produces a stable 1,2,3-triazole linkage, a common strategy for conjugating the molecule to biomolecules, surfaces, or other molecular fragments.

Introducing substituents onto the phenyl ring is a fundamental strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. researchgate.net By systematically varying the electronic and steric properties of the phenyl ring, researchers can fine-tune the biological activity and pharmacokinetic properties of a molecule. e3s-conferences.org

Starting from a substituted precursor, such as a fluoro- or methoxy-substituted 1,4-dihalobenzene, one can synthesize analogues of this compound with various substitution patterns. The nature of these substituents can have a profound impact on the molecule's properties.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) decrease the electron density of the phenyl ring. masterorganicchemistry.com In a biological context, these modifications can alter binding affinities to target proteins or affect metabolic stability. For example, fluorine substitution is a common tactic to block metabolic oxidation sites. nih.gov

Table 2: Phenyl Ring Substituents for SAR Studies

| Substituent (X) | Position | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| -F (Fluoro) | ortho, meta, para | Inductively Withdrawing | Block metabolism, alter binding |

| -OCH3 (Methoxy) | ortho, para | Resonance Donating | Increase electron density, potential H-bond acceptor |

| -CF3 (Trifluoromethyl) | meta, para | Strongly Withdrawing | Increase lipophilicity, alter electronics |

| -CH3 (Methyl) | ortho, meta, para | Inductively Donating | Increase lipophilicity, steric effects |

This table illustrates how different substituents on the phenyl ring can modulate the properties of the core structure, a key consideration in SAR-driven drug discovery. researchgate.nete3s-conferences.org

Catalytic Systems and Reaction Optimization for Selective Synthesis

The selective synthesis of N-aryl morpholines, including this compound, relies heavily on advanced catalytic systems and meticulous optimization of reaction parameters. The copper-catalyzed Ullmann condensation and its modern variations are particularly important for forming the crucial C-N bond between the morpholine nitrogen and the phenyl ring.

Copper-catalyzed N-arylation reactions are favored over methods using other metals like palladium due to the lower cost, lower toxicity, and tolerance of aerobic conditions for copper. researchgate.net Copper nanoparticles (CuNPs), in particular, have emerged as highly efficient heterogeneous catalysts for these transformations due to their high surface area and reactive morphologies. mdpi.comnih.gov

Unsupported copper nanoparticles have demonstrated significant efficiency in the arylation of various aliphatic amines, including morpholine. mdpi.com Studies have shown that CuNPs can effectively catalyze the coupling of morpholine with aryl iodides to produce N-phenyl morpholine derivatives. The reactivity and yield are dependent on the specific catalytic system, including the size of the nanoparticles and the presence of ligands. mdpi.com For instance, the arylation of morpholine with iodobenzene (B50100) using 25 nm CuNPs in the presence of a specific ligand resulted in a 71% yield of the N-phenyl derivative. mdpi.com The use of CuO nanoparticles has also been proven effective for C-arylation reactions and can be recycled for several cycles with minimal loss of activity. nih.gov

The proposed mechanism for nanoparticle-catalyzed reactions suggests a leaching of copper species from the solid catalyst, which then forms the reactive catalytic species responsible for the coupling. mdpi.com

Table 1: Comparison of Different Copper Catalysts in the N-Arylation of Morpholine with Iodobenzene Data adapted from studies on general N-arylation reactions. mdpi.comnih.gov

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuNPs (25 nm) | L1 | DMSO | 110 | 71 |

| 2 | CuO (bulk) | L2 | DMSO | 110 | Low Yield |

| 3 | CuO Nanoparticles | None | DMSO | 80 | 80 (for C-arylation) |

| 4 | Cu(OAc)₂ | None | DMSO | 80 | 20 (for C-arylation) |

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and purity with significantly reduced reaction times. mdpi.comnih.gov This method of efficient and eco-friendly heating is well-suited for the synthesis of heterocyclic compounds, including morpholine derivatives. mdpi.com

In the context of synthesizing molecules containing a morpholine scaffold, microwave irradiation can be applied to various reaction types. For example, the synthesis of morpholine-based chalcones was achieved in 1-2 minutes at 80°C under microwave irradiation, a significant improvement over conventional heating methods. mdpi.com Similarly, microwave-assisted protocols have been developed for creating complex heterocyclic systems fused with quinolines, where reactions are completed in minutes with good yields. nih.gov

For the synthesis of this compound, a microwave-assisted Ullmann or Chan-Lam coupling reaction could be envisioned. Heating a mixture of morpholine, a suitable 4-ethynylphenyl halide or boronic acid, a copper catalyst, and a base in a suitable solvent under microwave irradiation could dramatically shorten the time required for the N-arylation step. mdpi.comnih.gov The absence of a solvent in some microwave-assisted preparations further enhances the "green" credentials of this technique. nih.gov

Achieving high yield and purity in the synthesis of this compound requires careful optimization of multiple reaction parameters. For copper-catalyzed N-arylation reactions, key variables include the choice of copper source (e.g., Cu(I) vs. Cu(II)), catalyst form (e.g., salt vs. nanoparticle), solvent, base, temperature, and reaction time. beilstein-journals.orgnih.gov

The Chan-Lam cross-coupling reaction, which uses arylboronic acids as the arylating agent, is a prominent method for N-arylation. nih.gov Optimization studies for this type of reaction on N-heterocycles reveal the critical role of each component. For instance, in the N-arylation of 3-formylquinolones, a systematic screening of solvents and bases showed that Dimethylformamide (DMF) as the solvent and pyridine (B92270) as the base provided the best results. nih.gov The addition of 3Å molecular sieves was also found to improve the yield, likely by removing water that could otherwise lead to competing C-O bond formation. nih.gov

The optimization process involves systematically varying one parameter at a time while keeping others constant to identify the ideal conditions. This empirical approach is essential for scaling up the synthesis for industrial or pharmaceutical applications, ensuring the process is both efficient and cost-effective.

Table 2: Illustrative Optimization of N-Arylation Reaction Conditions Based on a model Chan-Lam coupling reaction for N-arylation of a heterocyclic compound. nih.gov

| Entry | Catalyst | Base | Solvent | Additive | Yield (%) |

| 1 | Cu(OAc)₂ | K₂CO₃ | Toluene | None | 25 |

| 2 | Cu(OAc)₂ | Cs₂CO₃ | Dioxane | None | 45 |

| 3 | Cu(OAc)₂ | Pyridine | CH₃CN | None | 52 |

| 4 | Cu(OAc)₂ | Pyridine | DMF | None | 60 |

| 5 | Cu(OAc)₂ | Pyridine | DMF | 3Å Molecular Sieves | 64 |

Spectroscopic and Crystallographic Investigations for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). azooptics.com

The ¹H NMR spectrum of 4-(4-ethynylphenyl)morpholine is characterized by distinct signals corresponding to the different sets of non-equivalent protons in the molecule. libretexts.org The aromatic protons on the central phenyl ring typically appear as two doublets in the downfield region, a result of their distinct electronic environments. The protons on the morpholine (B109124) ring exhibit characteristic multiplets. The two methylene (B1212753) groups adjacent to the oxygen atom are deshielded and appear at a different chemical shift compared to the two methylene groups adjacent to the nitrogen atom. nih.govresearchgate.net A sharp singlet corresponding to the acetylenic proton is also a key diagnostic signal. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetylenic C-H | ~3.0 | Singlet |

| Morpholine -CH₂-N- | ~3.1 - 3.4 | Triplet/Multiplet |

| Morpholine -CH₂-O- | ~3.8 - 3.9 | Triplet/Multiplet |

| Aromatic C-H (ortho to morpholine) | ~6.8 - 7.0 | Doublet |

| Aromatic C-H (ortho to ethynyl) | ~7.3 - 7.5 | Doublet |

Note: Expected values are based on spectral data for analogous morpholine-containing compounds. tandfonline.comasianpubs.org

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the complete carbon skeleton. pressbooks.pubbhu.ac.in The spectrum for this compound is expected to show 10 distinct signals, accounting for the 12 carbon atoms, due to the symmetry of the morpholine ring where methylene carbons adjacent to nitrogen and oxygen are equivalent in pairs. The two carbons of the ethynyl (B1212043) group appear in the characteristic alkyne region of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the electron-donating morpholine substituent and the electron-withdrawing ethynyl group. asianpubs.orgpressbooks.pub The methylene carbons of the morpholine ring appear in the aliphatic region of the spectrum. tandfonline.comheteroletters.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Acetylenic C-H | ~77 |

| Acetylenic C-Ar | ~83 |

| Morpholine -CH₂-N- | ~47 - 49 |

| Morpholine -CH₂-O- | ~66 - 67 |

| Aromatic C-N (ipso) | ~150 - 154 |

| Aromatic C-C≡CH (ipso) | ~115 - 120 |

| Aromatic C-H | ~114 - 133 |

Note: Expected values are based on spectral data for analogous morpholine-containing compounds. tandfonline.comasianpubs.orgheteroletters.org

To unambiguously assign the proton and carbon signals and confirm the structural connectivity, various two-dimensional (2D) NMR experiments are employed. ipb.ptucl.ac.uk

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the adjacent protons within the aromatic ring and between the protons of the -CH₂-N- and -CH₂-O- groups in the morpholine ring. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. nih.govipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). ipb.pt For instance, the acetylenic proton would show a correlation to the two acetylenic carbons and the attached aromatic carbon. The morpholine protons would show correlations to the aromatic carbon attached to the nitrogen atom, confirming the connection between the two rings. nih.govnottingham.ac.uk

Infrared (IR) and Mass Spectrometry (MS)

FTIR spectroscopy is utilized to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. rsc.org The FTIR spectrum of this compound would display several key absorption bands that confirm its structure. A sharp, weak band around 3300 cm⁻¹ is characteristic of the C-H stretch of the terminal alkyne. researchgate.net The C≡C triple bond stretch would appear as a weak absorption in the region of 2100-2200 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methylene groups in the morpholine ring appears just below 3000 cm⁻¹. tandfonline.comnih.gov The spectrum also shows characteristic C-O and C-N stretching vibrations from the morpholine ring, typically in the 1100-1300 cm⁻¹ region. nih.gov

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Acetylenic C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | ~3030 - 3100 |

| Aliphatic C-H (Morpholine) | Stretch | ~2850 - 2960 |

| Alkyne C≡C | Stretch | ~2100 - 2200 |

| Aromatic C=C | Stretch | ~1600, ~1500 |

| C-O (Ether in Morpholine) | Stretch | ~1115 |

| C-N (Amine in Morpholine) | Stretch | ~1230 |

Note: Expected values are based on spectral data for analogous compounds. researchgate.nettandfonline.comnih.gov

Mass spectrometry provides crucial information regarding the molecular weight and the stability of the molecule and its fragments. For this compound (C₁₂H₁₃NO), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 187.24. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov The fragmentation pattern in the mass spectrum offers further structural proof. Common fragmentation pathways for N-phenylmorpholine derivatives involve the cleavage of the morpholine ring. heteroletters.org The loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da) or the entire morpholine moiety are characteristic fragmentation patterns observed in similar structures.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

X-ray Crystallography of this compound and its Derivatives

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation

No single-crystal X-ray diffraction data for this compound has been found in the primary scientific literature or crystallographic databases. Such a study would be necessary to definitively determine its solid-state conformation, including critical parameters such as the planarity of the phenyl ring, the conformation of the morpholine ring (typically a chair form), and the precise bond lengths and angles of the ethynyl group. Without experimental crystallographic data, any discussion of its molecular conformation in the solid state would be purely speculative.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions, such as hydrogen bonds, C-H···π interactions, and other non-covalent forces that dictate how molecules arrange themselves in a crystal lattice, is entirely dependent on having a solved crystal structure. As this is not available for this compound, a discussion of its crystal packing and the specific motifs formed by intermolecular forces cannot be conducted. While studies on other morpholine derivatives show a variety of packing arrangements determined by different types of interactions, these cannot be directly extrapolated to the title compound. researchgate.netmdpi.com

Polymorphism and Co-crystallization Studies (if applicable)

The investigation of polymorphism, the ability of a compound to exist in more than one crystal form, and the study of its co-crystals are advanced topics in crystallography that require a foundational understanding of the compound's primary crystal structure. mdpi.comresearchgate.netnih.gov A search of the literature yielded no studies on the polymorphism or co-crystallization of this compound. Such investigations would first require the successful crystallization and structural solution of the compound itself. A patent for different morpholine derivatives mentions the possibility of polymorphic forms, but provides no specific data. google.com

Future crystallographic work is required to elucidate the structural details of this compound, which would then enable a full analysis of its solid-state properties.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, electronic properties, and vibrational frequencies of compounds like "4-(4-Ethynylphenyl)morpholine".

Quantum Chemical Parameters and Molecular Orbital Analysis

Quantum chemical calculations, particularly using DFT with basis sets like B3LYP/6-311++G(d,p), are employed to determine the optimized molecular geometry and various electronic parameters. nih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. irjweb.com

The electronic and optical properties of a molecule can be described by the HOMO-LUMO bandgap energy. nih.gov Molecules with a large HOMO-LUMO gap are generally more stable and less reactive. nih.gov For morpholine (B109124) derivatives, theoretical calculations have shown that charge transfer can occur within the molecule, which is indicated by the HOMO and LUMO energy levels. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to investigate hyperconjugative interactions and charge delocalization within the molecule. researchgate.net Furthermore, Mulliken population analysis provides a method for estimating partial atomic charges, offering insights into the distribution of electrons within the molecule. wikipedia.org

| Parameter | Description | Typical Calculated Values for Similar Morpholine Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of the molecule. | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of the molecule. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Dipole Moment (µ) | A measure of the polarity of the molecule. | 1.5 to 2.5 Debye |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | Approximated by -EHOMO |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Approximated by -ELUMO |

Vibrational Frequency Analysis and Spectroscopic Correlations

For "this compound," the vibrational spectrum would be characterized by modes corresponding to its constituent parts: the morpholine ring, the phenyl group, and the ethynyl (B1212043) group. The morpholine ring typically exhibits characteristic C-H, C-N, and C-O stretching and bending vibrations. nih.gov The phenyl group will show aromatic C-H stretching and C=C stretching vibrations. The ethynyl group will have a characteristic C≡C stretching frequency, which is typically observed in the range of 2100-2260 cm⁻¹, and a terminal ≡C-H stretching vibration around 3300 cm⁻¹. The calculated spectra for related morpholine derivatives have shown good agreement with experimental data. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Ethynyl (C≡C-H) | ≡C-H Stretch | 3300 - 3250 |

| C≡C Stretch | 2150 - 2100 | |

| Phenyl (C₆H₄) | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | |

| Morpholine | C-H Stretch (asymmetric and symmetric) | 2950 - 2850 |

| C-N Stretch | 1200 - 1020 | |

| C-O-C Stretch | 1140 - 1070 |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. These methods are instrumental in drug discovery and development.

Prediction of Binding Affinities and Interaction Modes

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which helps in ranking potential drug candidates. mdpi.com A lower binding energy generally indicates a more stable protein-ligand complex. The interaction modes describe the specific contacts between the ligand and the amino acid residues of the protein's binding pocket. For "this compound," potential interaction modes could involve hydrogen bonding between the morpholine oxygen or nitrogen and polar residues, as well as hydrophobic interactions of the phenyl and ethynyl groups with nonpolar residues.

Conformational Analysis and Dynamic Behavior of the Compound

The morpholine ring of "this compound" can exist in different conformations, with the chair conformation being the most stable. nih.gov Conformational analysis, often performed using molecular mechanics or quantum chemistry methods, helps in understanding the three-dimensional structure of the molecule and its flexibility. psu.edu Molecular dynamics simulations provide insights into the dynamic behavior of the ligand within the protein's binding site over time. These simulations can reveal how the ligand and protein adapt to each other upon binding and can help in refining the binding mode predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me This approach is fundamental in modern medicinal chemistry for designing and optimizing new drug candidates by predicting their activity based on structural features. fiveable.me For compounds incorporating the this compound scaffold, QSAR studies provide a framework for understanding how structural modifications influence their therapeutic effects.

The development of a predictive QSAR model is a systematic process that begins with a dataset of compounds with known biological activities, referred to as the training set. nih.gov For derivatives of this compound, this would involve synthesizing a series of analogs and evaluating their potency against a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov

Once biological data is obtained, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various physicochemical properties of the molecules, which can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett's electronic parameter, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like Taft's steric parameter, molar volume, and surface area. youtube.com

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, with the partition coefficient (LogP) being the most common example. youtube.com

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

Using statistical methods, a relationship is established between these descriptors (independent variables) and the biological activity (dependent variable). fiveable.me Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forests (RF). fiveable.mefrontiersin.org The goal is to create a mathematical equation that can accurately predict the activity of new, unsynthesized compounds. fiveable.me

For instance, a hypothetical 2D-QSAR model for a series of this compound derivatives might yield an equation like:

log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR)

Where IC₅₀ is the inhibitory concentration, LogP represents hydrophobicity, LUMO is an electronic descriptor, and MR (Molar Refractivity) is a steric descriptor. The coefficients (β) indicate the weight and direction (positive or negative) of each descriptor's influence on the activity.

The robustness and predictive power of the developed model are rigorously assessed through validation techniques. This involves using an external test set—a group of compounds not used in the model's creation—to see how well the model's predictions match experimental results. nih.gov

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for Test Set) | Measures the model's ability to predict the activity of an external test set. | > 0.5 |

A primary benefit of QSAR modeling is the identification of the specific molecular properties that are most critical for biological activity. fiveable.me By analyzing the descriptors included in a statistically significant QSAR model, researchers can gain deep insights into the structure-activity relationship (SAR). researchgate.nete3s-conferences.org

For the this compound scaffold, a QSAR study could reveal the importance of several key features:

The Morpholine Ring: The morpholine group is often incorporated into bioactive molecules to improve physicochemical properties like solubility and metabolic stability. nih.gov QSAR models can quantify the contribution of the morpholine nitrogen and oxygen atoms to receptor binding, for example, through hydrogen bonding or electrostatic interactions. researchgate.net

The Phenyl Ring: Substituents on the phenyl ring can significantly alter the electronic and hydrophobic character of the molecule. A QSAR model might show that electron-withdrawing groups at a particular position enhance activity, guiding further synthesis.

A 3D-QSAR analysis on a series of morpholine derivatives, for instance, identified regions around the benzene (B151609) rings and the aliphatic amine of the morpholine system as being important for affinity. nih.gov Such findings are visualized using contour maps, which show where bulky groups, electronegative groups, or hydrophobic groups would be favorable or unfavorable for activity.

The following table summarizes hypothetical key descriptors that could be identified from a QSAR study on this compound analogs and their potential implications for drug design.

| Descriptor Class | Specific Descriptor | Correlation with Activity | Interpretation and Design Implication |

|---|---|---|---|

| Electronic | Net Atomic Charge on Morpholine Nitrogen | Negative | A less positive charge is favorable, suggesting a key hydrogen bond acceptor role. Avoid electron-withdrawing groups directly attached to the morpholine ring. |

| Hydrophobic | LogP | Parabolic | An optimal lipophilicity exists. Very high or low LogP values are detrimental, likely due to poor solubility or membrane transport issues. |

| Steric | CoMFA Steric Contour Map | Positive in specific region | A contour map might indicate that a bulky substituent is favored in a specific pocket of the target protein, suggesting the addition of larger groups at that position. |

| Electronic | HOMO-LUMO Gap (ΔE) | Negative | A smaller energy gap, indicating higher chemical reactivity and polarizability, is correlated with higher biological activity. nih.gov |

By leveraging these insights, QSAR serves as a powerful predictive tool, enabling the rational, in silico design of novel compounds with potentially enhanced potency and more desirable drug-like properties. nih.govnih.gov

Biological Activity and Pharmaceutical Applications

Anticancer Research and Cytotoxicity Studies

There is no available data in peer-reviewed scientific literature or public databases concerning the evaluation of 4-(4-Ethynylphenyl)morpholine for anticancer or cytotoxic activity.

Mechanisms of Action in Cellular Pathways

No studies have been published that investigate the mechanisms of action of this compound in any cancer-related cellular pathways.

Inhibition of Kinases and Other Cancer-Related Targets

There is no information available regarding the inhibitory activity of this compound against any kinases or other molecular targets relevant to cancer.

Resistance Mechanisms and Combination Therapies

Research on potential resistance mechanisms to this compound or its use in combination therapies for cancer has not been documented in the available literature.

Antimicrobial Properties and Mechanisms

No studies have been conducted or published on the antimicrobial properties of this compound.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

There is no available data on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Activity Against Fungal Pathogens

There are no published findings on the antifungal activity of this compound against any fungal pathogens.

Antiviral Activity

There are no specific studies on the antiviral activity of this compound reported in the reviewed scientific literature. Although various morpholine-containing compounds have been investigated for antiviral properties against a range of viruses, data specifically for this compound is not available. researchgate.netplos.org

Enzyme Inhibition Studies

Detailed enzyme inhibition studies specifically for this compound are not present in the available literature. Research on structurally related compounds suggests potential, but no direct evidence exists for this particular compound.

Carbonic Anhydrase Inhibition

No published data was found regarding the inhibitory activity of this compound against any isoforms of carbonic anhydrase. While many sulfonamides and other heterocyclic compounds are known carbonic anhydrase inhibitors, the activity of this specific compound has not been reported. nih.govmdpi.com

Tyrosinase Inhibition

There is no information available in the scientific literature concerning the tyrosinase inhibition potential of this compound.

Monoamine Oxidase (MAO) Inhibition

The structural motif of a terminal alkyne, as seen in this compound, is a key feature in some known monoamine oxidase (MAO) inhibitors. mdpi.comhealthinfo.org.nz However, specific inhibitory data, such as IC₅₀ or Kᵢ values for MAO-A or MAO-B, for this compound have not been reported in the reviewed literature. Studies on related propargylamines show significant MAO inhibition, but these findings are not specific to this compound. mdpi.comnih.gov

Other Relevant Enzyme Targets

No research was identified that investigated the inhibitory effects of this compound on other relevant enzyme targets, such as acetylcholinesterase.

Anti-inflammatory and Analgesic Research

The potential anti-inflammatory and analgesic properties of this compound have not been specifically investigated in published studies. Morpholine (B109124) derivatives are a class of compounds that have been explored for anti-inflammatory and analgesic effects, but no specific research findings are available for this compound. researchgate.netontosight.ainih.govtandfonline.com

Antioxidant Activity

There is no available research data on the antioxidant properties of this compound. Although other morpholine-containing compounds have been investigated for their ability to scavenge free radicals or chelate metals, no such studies have been published for this compound itself. dergipark.org.trzsmu.edu.uanih.gov

Neuropharmacological Investigations

Specific neuropharmacological studies on this compound are not found in the current body of scientific literature. The potential effects of this compound on the central nervous system have not been reported.

Modulation of Monoamine Neurotransmitters

There is no evidence to suggest that this compound modulates monoamine neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine. While some substituted phenylmorpholines are known to act as releasers of monoamine neurotransmitters, research has not been extended to include this compound. mdpi.comwikipedia.orgacademicjournals.org

Antidiabetic and Hypolipidemic Potential

The potential of this compound as an antidiabetic or hypolipidemic agent has not been explored in any published research.

Alpha-Glucosidase Inhibition

There are no studies available that have assessed the ability of this compound to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes. nih.govnih.govnih.gov While various heterocyclic compounds have been screened for this activity, this compound has not been among them.

DPP-4 Inhibition

The inhibitory activity of this compound against dipeptidyl peptidase-4 (DPP-4), another important target for antidiabetic drugs, has not been investigated. nih.govnih.govmdpi.com

Squalene (B77637) Synthase Inhibition

Squalene synthase (SQS) is a critical enzyme in the cholesterol biosynthetic pathway, responsible for the catalytic conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. acs.org Its inhibition presents a therapeutic strategy for managing hyperlipidemia. researchgate.net Unlike statins, which can sometimes cause myotoxicity, SQS inhibitors have demonstrated significant lipid-lowering effects without this associated risk. researchgate.net

Derivatives of morpholine have been identified as a class of compounds with the potential to inhibit squalene synthase. researchgate.net Research into antihyperlipidemic morpholine derivatives has shown that these compounds can suppress cholesterol biosynthesis through SQS inhibition. researchgate.net The most active compounds in one such study exhibited IC50 values ranging from 0.7 to 5.5 µM. researchgate.net These morpholine derivatives were also found to protect hepatic microsomal membranes from lipid peroxidation. researchgate.net The therapeutic potential of targeting SQS is underscored by the development of compounds like TAK-475, a benzoxazepine derivative and potent SQS inhibitor, which has advanced to clinical trials. researchgate.netdrugbank.com

Inhibitory Activity of Morpholine Derivatives| Target | Compound Class | Reported IC50 Range |

|---|---|---|

| Squalene Synthase (SQS) | Morpholine Derivatives | 0.7 - 5.5 µM researchgate.net |

| Lipid Peroxidation | Morpholine Derivatives | 73 - 200 µM researchgate.net |

Pharmacokinetic and Pharmacodynamic Considerations

Metabolic Stability and Bioavailability Enhancement

A key advantage of using the morpholine scaffold in drug design is its potential to improve critical pharmacokinetic parameters. enamine.net The structural features of the morpholine ring can enhance the solubility, bioavailability, and metabolic stability of drug molecules. researchgate.net It can provide an optimal balance of lipid and aqueous solubility. researchgate.net While the morpholine moiety itself can sometimes be metabolically labile, medicinal chemists have focused on creating modified morpholine analogues specifically designed to enhance metabolic stability. nih.govenamine.net The strategic incorporation of this heterocycle is a recognized method for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

Pharmacokinetic Advantages of the Morpholine Moiety| Pharmacokinetic Parameter | Influence of Morpholine Ring |

|---|---|

| Metabolic Stability | Can be enhanced through structural modification. nih.govenamine.net |

| Bioavailability | Generally improved due to favorable physicochemical properties. researchgate.net |

| Solubility | Provides a good balance of aqueous and lipid solubility. researchgate.net |

| Lipophilicity | Can be advantageously altered by incorporating morpholine analogues. enamine.net |

Materials Science and Engineering Applications

Polymer Chemistry and Conjugated Systems

The presence of a terminal alkyne group makes 4-(4-ethynylphenyl)morpholine a valuable monomer for the synthesis of conjugated polymers. These polymers, characterized by alternating single and multiple bonds along their backbone, are known for their interesting electronic and optical properties.

The ethynyl (B1212043) group of this compound serves as a key functional handle for various polymerization reactions. One of the most prominent methods for incorporating this monomer into a polymer chain is through Sonogashira cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the terminal alkyne of this compound and aryl or vinyl halides. This methodology is instrumental in the synthesis of poly(p-phenylene ethynylene)s (PPEs), a class of conjugated polymers with applications in organic electronics.

The general scheme for the polymerization of this compound via Sonogashira coupling is depicted below:

n HC≡C-Ph-N(CH₂CH₂)₂O + n X-Ar-X → [-C≡C-Ph-N(CH₂CH₂)₂O-Ar-]n + 2n HX

Where 'Ar' represents an aromatic group and 'X' is a halide. The morpholine (B109124) substituent can influence the polymerization process and the properties of the resulting polymer by affecting monomer reactivity and polymer solubility.

Another significant polymerization pathway for the ethynyl moiety is through 'click chemistry,' specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction can be used to either synthesize polymers or to functionalize existing polymer chains with the this compound unit. This approach is particularly useful for creating well-defined polymer architectures, such as block copolymers or polymer brushes.

The incorporation of the this compound moiety into polymer structures allows for the fine-tuning of material properties. The morpholine group, with its tertiary amine and ether functionalities, can significantly impact the solubility, processability, and intermolecular interactions of the resulting polymers.

The polarity imparted by the morpholine group can enhance the solubility of otherwise rigid and insoluble conjugated polymers in common organic solvents, which is a critical aspect for their application in solution-processed electronic devices. Furthermore, the nitrogen and oxygen atoms in the morpholine ring can act as coordination sites for metal ions, opening up possibilities for creating metal-containing polymers with interesting catalytic or magnetic properties.

The electronic properties of polymers containing this compound can also be modulated. The electron-donating nature of the morpholine group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated system. This, in turn, affects the polymer's absorption and emission characteristics, as well as its charge transport properties. By carefully selecting co-monomers, it is possible to create materials with tailored band gaps for specific optoelectronic applications.

Table 1: Potential Influence of this compound Incorporation on Polymer Properties

| Property | Effect of Morpholine Moiety | Potential Application |

| Solubility | Increased in polar organic solvents | Solution-processable organic electronics |

| Processability | Improved film-forming capabilities | Thin-film transistors, organic LEDs |

| Intermolecular Interactions | Potential for hydrogen bonding and coordination | Self-healing materials, sensors |

| Electronic Properties | Modulation of HOMO/LUMO energy levels | Tunable light-emitting polymers |

| Thermal Stability | Dependent on polymer backbone and morpholine content | High-performance plastics |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound makes it an excellent building block for the construction of complex supramolecular architectures.

The directional and specific nature of non-covalent interactions can be exploited to guide the self-assembly of this compound into well-defined structures such as fibers, gels, and liquid crystals. researchgate.net The phenyl ring can participate in π-π stacking interactions, while the morpholine group can form hydrogen bonds or coordinate with metal ions. The terminal ethynyl group can also engage in specific interactions, such as hydrogen bonding to a suitable acceptor.

By modifying the substitution pattern on the phenyl ring or by introducing other functional groups, it is possible to program the self-assembly process to yield desired architectures. For instance, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases.

Understanding and controlling non-covalent interactions are crucial for the rational design of functional materials. In the context of this compound-based systems, several types of non-covalent forces are at play:

π-π Stacking: The aromatic phenyl rings can stack on top of each other, leading to the formation of columnar structures. This interaction is fundamental for charge transport in organic semiconductors.

Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, interacting with suitable donor molecules. This can be used to build up complex networks and to control the solubility and mechanical properties of materials.

Dipole-Dipole Interactions: The polar morpholine group introduces a dipole moment, which can lead to directional interactions that influence molecular packing.

Coordination Bonds: The lone pairs of electrons on the nitrogen and oxygen atoms of the morpholine ring can coordinate to metal centers, enabling the formation of metallo-supramolecular assemblies with applications in catalysis and sensing.

Table 2: Key Non-Covalent Interactions in this compound-Based Assemblies

| Interaction Type | Participating Moiety | Potential Structural Outcome |

| π-π Stacking | Phenyl Ring | Columnar aggregates, enhanced charge transport |

| Hydrogen Bonding | Morpholine (N, O atoms) | 1D chains, 2D sheets, 3D networks |

| Dipole-Dipole | Morpholine Group | Ordered molecular packing |

| Metal Coordination | Morpholine (N, O atoms) | Metallo-supramolecular polymers, cages |

Optoelectronic and Sensing Applications

The combination of a conjugated system with a functional morpholine group makes this compound and its derivatives promising candidates for applications in optoelectronics and chemical sensing.

Polymers and supramolecular assemblies based on this compound can exhibit fluorescence, and the emission properties can be sensitive to the local environment. The electron-donating morpholine group can enhance the fluorescence quantum yield of the conjugated backbone. This property can be exploited for the development of organic light-emitting diodes (OLEDs).

Furthermore, the morpholine moiety can act as a recognition site for specific analytes. The binding of an analyte to the morpholine group can induce a change in the electronic properties of the conjugated system, leading to a detectable change in the absorption or fluorescence spectrum. This "turn-on" or "turn-off" fluorescence response forms the basis of chemosensors. For example, the protonation of the nitrogen atom in the morpholine ring in the presence of an acid can lead to a significant change in the fluorescence color or intensity, making these materials potential pH sensors. Similarly, the coordination of metal ions to the morpholine group can be used for the detection of specific cations.

Table 3: Potential Optoelectronic and Sensing Applications

| Application | Principle of Operation | Key Molecular Feature |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from the conjugated polymer backbone | Tunable emission color via morpholine substitution |

| Fluorescent pH Sensors | Change in fluorescence upon protonation of the morpholine nitrogen | Acid-base properties of the morpholine moiety |

| Metal Ion Sensors | Fluorescence quenching or enhancement upon metal ion coordination | Coordinating ability of the morpholine group |

| Vapor Sensors | Swelling or change in intermolecular packing affecting fluorescence | Porous nature of supramolecular assemblies |

Development of Fluorescent Probes and Sensors

The terminal ethynyl group on the phenyl ring of this compound serves as a reactive handle for its incorporation into larger molecular frameworks, a strategy that has been effectively employed in the creation of advanced fluorescent probes. While direct studies on this compound are limited in publicly available research, the closely related compound, 4-prop-2-ynyl-morpholine, provides a strong model for its potential applications.

In a notable study, 4-prop-2-ynyl-morpholine was utilized in the synthesis of a fluorescent probe for pH sensing. The morpholine-containing alkyne was attached to a BODIPY (boron-dipyrromethene) dye core. The resulting probe, designated as Fluorescent Probe A, exhibited distinct photophysical properties that were sensitive to changes in pH.

The synthesis involved the reaction of the Grignard reagent of 4-prop-2-ynyl-morpholine with a BODIPY dye, demonstrating a practical approach to integrating the morpholine and alkyne functionalities into a fluorescent scaffold. The optical properties of this probe were thoroughly investigated, revealing its potential for sensing applications.

| Property | Value |

| Absorption Peak (λabs) | 498 nm (in ethanol) |

| Emission Peak (λem) | 508 nm (in ethanol) |

| Fluorescence Quantum Yield (ΦF) | 56% (in ethanol) |

| pKa | 5.04 |

Table 1: Photophysical and Sensing Properties of a Morpholine-Functionalized BODIPY-based Fluorescent Probe. This table summarizes the key optical and pH-sensing characteristics of a fluorescent probe synthesized using a morpholine-alkyne derivative, highlighting the potential of such compounds in sensor development.

These findings underscore the utility of the ethynylphenyl morpholine scaffold in designing sensitive fluorescent probes. The electron-donating nature of the morpholine group can influence the electronic properties of the fluorophore, while the alkyne group provides a versatile point of attachment through reactions like Sonogashira coupling or click chemistry. This allows for the construction of complex sensor molecules tailored for specific analytes or environments.

Integration into Organic Electronic Devices

Currently, there is a lack of specific research detailing the direct integration of this compound into organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). However, the molecular structure of this compound suggests its potential as a valuable building block for the synthesis of materials for such applications.

The ethynyl group is a key functionality in the synthesis of conjugated polymers, which are the primary materials used in organic electronics. Through polymerization reactions, such as those employing click chemistry, this compound could be incorporated into the backbone or as a side chain of a polymer. The morpholine moiety, with its electron-donating characteristics, could be used to tune the electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, of the resulting polymer. This is a critical aspect in the design of efficient organic semiconductor materials.

Furthermore, the terminal alkyne allows for post-polymerization modification, offering a route to introduce other functional groups or to cross-link the polymer chains. Cross-linking can improve the morphological stability and solvent resistance of the active layers in organic electronic devices, which is often a challenge.

While direct evidence is not yet available in the scientific literature, the inherent chemical functionalities of this compound position it as a promising candidate for future research and development in the field of organic electronics. Its potential to contribute to the synthesis of novel conjugated materials with tailored optoelectronic properties warrants further investigation.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of 4-(4-ethynylphenyl)morpholine and its analogs typically relies on multi-step sequences, often involving classical N-arylation followed by a palladium-catalyzed cross-coupling reaction like the Sonogashira coupling to install the terminal alkyne. While effective, these methods can present challenges related to catalyst cost, reaction conditions, and purification. Future research is poised to focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

| Methodology | Description | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Sequential reactions, typically Buchwald-Hartwig or Ullmann N-arylation followed by Sonogashira coupling of a halogenated intermediate. | Well-established and reliable for small-scale synthesis. | Improving yields and simplifying purification. |

| One-Pot Tandem Reactions | Combining multiple reaction steps (e.g., N-arylation and alkynylation) into a single process without isolating intermediates. | Increased efficiency, reduced waste, and lower cost. organic-chemistry.org | Development of compatible catalyst systems and reaction conditions. |

| Photocatalytic Coupling | Using visible light to drive redox-neutral coupling reactions under mild conditions. organic-chemistry.org | High functional group tolerance and reduced energy consumption. | Designing suitable photoredox catalysts and optimizing light sources. |

| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than a batch reactor. | Enhanced scalability, safety, and process control. organic-chemistry.org | Reactor design and optimization of flow parameters (temperature, pressure, residence time). |

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with tailored properties and predicting their behavior before committing to laborious synthesis. researchgate.net For this compound, these approaches can accelerate the discovery of new derivatives with enhanced biological activity or specific material properties.

Future research will likely leverage a suite of computational methods. researchgate.netMolecular docking can be used to screen virtual libraries of this compound derivatives against the binding sites of therapeutic targets, such as protein kinases, to identify promising candidates for drug development. mdpi.comnih.gov Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of protein-ligand complexes, revealing conformational changes and key interactions over time that govern binding affinity. mdpi.comresearchgate.netQuantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of different derivatives with their observed biological activities, allowing for the prediction of potency for newly designed compounds. acs.orgbeilstein-journals.org Furthermore, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and photophysical properties of the molecule, guiding the design of novel materials for applications in electronics and photonics. researchgate.net

| Computational Method | Objective | Specific Application for this compound Derivatives |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a biological target. | Screening virtual libraries against kinase active sites to identify potential inhibitors. mdpi.com |

| Molecular Dynamics (MD) Simulation | Analyze the dynamic behavior and stability of molecular systems. | Validating the stability of predicted ligand-protein complexes and calculating binding free energies. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Building predictive models to optimize substituent groups on the morpholine (B109124) or phenyl rings for maximum potency. acs.org |

| Density Functional Theory (DFT) | Calculate electronic structure and properties. | Predicting reactivity, orbital energies, and photophysical properties for materials science applications. |

Targeted Drug Discovery and Development Initiatives

The morpholine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability. e3s-conferences.org Simultaneously, the ethynylphenyl group is a key feature in many targeted therapies, particularly small-molecule kinase inhibitors where the alkyne can form critical interactions within the ATP-binding pocket of the enzyme. nih.gov The combination of these two pharmacophores in this compound makes it a highly attractive starting point for targeted drug discovery.

A primary future direction is the development of this scaffold for oncology. Tyrosine kinases are a major class of drug targets in cancer therapy, and inhibitors like gefitinib, erlotinib, and afatinib (B358) have transformed the treatment of certain cancers. nih.govnih.govencyclopedia.pubcancer.ca The structural motif of this compound is well-suited for targeting the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others implicated in tumorigenesis. nih.govmdpi.com Future work should involve synthesizing libraries of derivatives with substitutions on the morpholine and phenyl rings and screening them against panels of cancer-relevant kinases. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, aiming to develop next-generation inhibitors that can overcome existing mechanisms of drug resistance. e3s-conferences.org

| Target Class | Examples | Rationale for Investigation |

|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR, PDGFR | The ethynylphenyl moiety is a known binding motif for the ATP pocket of many kinases. The morpholine can enhance solubility and pharmacokinetic properties. nih.govencyclopedia.pub |

| Non-Receptor Tyrosine Kinases | Src, Abl | These kinases are critical in cancer cell signaling, and novel inhibitors are continuously sought to address resistance. |

| PI3K/mTOR Pathway Kinases | PI3K, mTOR | The morpholine ring is a common feature in many PI3K/mTOR inhibitors, suggesting the scaffold is well-suited for this target class. mdpi.come3s-conferences.org |

| Central Nervous System (CNS) Receptors | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors | The morpholine scaffold is present in several CNS-active drugs, suggesting potential for developing novel neurological agents. acs.org |

Novel Applications in Materials Science and Nanotechnology

Beyond its biomedical potential, the terminal alkyne group of this compound serves as a highly versatile chemical handle for applications in materials science and nanotechnology. Terminal alkynes are prized for their high reactivity in a range of transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.comyoutube.comalliedacademies.org

This reactivity enables several exciting research avenues. The molecule can be used as a monomer for the synthesis of novel polymers. Polymerization via the alkyne group could lead to conjugated polymers with interesting electronic and optical properties, potentially useful in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The molecule can also be "clicked" onto azide-functionalized surfaces to precisely modify their chemical and physical properties. This is particularly relevant in nanotechnology, where this compound could be used to functionalize the surface of gold nanoparticles, quantum dots, or carbon nanotubes, imparting new functionalities for applications in sensing, imaging, or drug delivery. acs.orgnih.gov The combination of the aryl-alkyne system with the electron-donating morpholine group may also result in interesting photophysical properties, such as fluorescence, suggesting potential use in the development of chemical sensors or bio-imaging agents. researchgate.nettandfonline.com

| Application Area | Function of this compound | Prospective Research Goal |

|---|---|---|

| Polymer Chemistry | Monomer | Synthesis of novel conjugated polymers with tailored optoelectronic properties for use in organic electronics. |

| Surface Modification | Surface Ligand via Click Chemistry | Functionalizing surfaces of silicon wafers, glass, or metals to control properties like wettability or biocompatibility. tu-dresden.de |

| Nanoparticle Functionalization | Capping Agent / Ligand | Modifying gold or other nanoparticles to create stable, functional nanostructures for chemical sensing or targeted drug delivery. acs.orgnih.gov |

| Bioconjugation | Reactive Tag | Attaching the molecule to azide-modified biomolecules (proteins, DNA) for labeling and detection. mdpi.com |

| Molecular Sensors | Fluorophore / Chromophore | Developing fluorescent probes for the detection of specific ions or molecules, leveraging potential changes in its photophysical properties upon binding. researchgate.net |

常见问题

Q. What synthetic strategies are effective for preparing 4-(4-Ethynylphenyl)morpholine?

A common approach involves coupling ethynylphenyl groups to morpholine derivatives. For example, a Sonogashira coupling reaction between 4-iodophenylmorpholine and terminal alkynes (e.g., ethynyltrimethylsilane) under palladium catalysis can introduce the ethynyl group. Post-synthesis, deprotection (e.g., using tetrabutylammonium fluoride) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . Validation by -NMR and -NMR (e.g., morpholine ring protons at δ 3.6–2.5 ppm and ethynyl C≡C stretch at ~2100 cm in IR) ensures structural fidelity .

Q. How can the molecular structure of this compound be experimentally confirmed?

Use a combination of spectroscopic and crystallographic methods:

- NMR : -NMR identifies proton environments (e.g., morpholine ring protons split into multiplets due to chair conformation). -NMR confirms sp-hybridized carbons (C≡C at ~70–90 ppm) .

- IR/Raman : Detect C≡C stretching (~2100 cm) and morpholine ring vibrations (e.g., C-O-C asymmetric stretch at ~1127 cm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O bonds between morpholine oxygen and aromatic hydrogens) .

Advanced Research Questions

Q. What computational methods predict the vibrational and electronic properties of this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Compare computed vibrational frequencies (e.g., C≡C stretch) with experimental IR/Raman data to assign modes .

- TD-DFT : Simulate UV-Vis spectra to study electronic transitions (e.g., π→π* in the ethynylphenyl group). Solvent effects can be modeled using the polarizable continuum model (PCM) .

- Molecular Dynamics (MD) : Analyze conformational stability under varying temperatures or pressures, leveraging force fields like OPLS-AA .

Q. How does high-pressure Raman spectroscopy elucidate phase transitions in this compound?

- Method : Compress crystalline samples in a diamond anvil cell (0–3.5 GPa). Monitor pressure-induced shifts in Raman modes (e.g., C≡C and morpholine ring vibrations).

- Observations : Discontinuities in plots (e.g., at 0.7, 1.7, and 2.5 GPa) suggest conformational or crystalline phase transitions. Splitting of C–H stretching modes (2980–3145 cm) indicates altered hydrogen-bonding networks .

- Validation : Correlate with X-ray diffraction under pressure to confirm structural changes .

Q. What strategies assess the bioactivity of this compound in drug discovery?